N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes chlorophenyl and fluorophenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core benzoxadiazocine structure, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Halogen substitution reactions can modify the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine and fluorine. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
Scientific Research Applications
N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
Uniqueness
N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C24H19ClFN3O2S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-10-(3-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C24H19ClFN3O2S/c1-24-20(22(30)27-16-11-9-14(25)10-12-16)21(18-7-2-3-8-19(18)31-24)28-23(32)29(24)17-6-4-5-15(26)13-17/h2-13,20-21H,1H3,(H,27,30)(H,28,32) |
InChI Key |
KUKGLWXTURGBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C4=CC(=CC=C4)F)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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